molecular formula C20H17ClN2O2 B2589183 2-(5-(4-chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 953154-91-1

2-(5-(4-chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No. B2589183
CAS RN: 953154-91-1
M. Wt: 352.82
InChI Key: DANFWWHZPODJIY-UHFFFAOYSA-N
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Description

2-(5-(4-chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic compound that has been widely used in scientific research. This compound is commonly referred to as CIL-56 and has been found to have a wide range of biological activities.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Innovative Synthesis Approaches : Research has been conducted on synthesizing 3-heteroarylthioquinoline derivatives showing significant antituberculosis activity. These compounds were synthesized using the Friedlander annulation technique, indicating a methodological advancement in the synthesis of complex quinoline derivatives (Selvam Chitra et al., 2011).
  • Catalysis and Reaction Acceleration : Studies have highlighted the use of palladium-catalyzed amination for synthesizing new isoquinoline derivatives. This research showcases the importance of catalysts in enhancing reaction yields and speeding up the synthesis processes (K. Prabakaran et al., 2010).

Biological Activities and Applications

  • Antibacterial and Antifungal Activities : Novel series of substituted ethanones have been synthesized and tested for their antibacterial activities against various bacterial strains. These studies reveal the compound's potential in developing new antibacterial agents (R. S. Joshi et al., 2011).
  • Antituberculosis Activity : Certain derivatives have shown promising results against Mycobacterium tuberculosis, suggesting potential applications in antituberculosis drug development (Selvam Chitra et al., 2011).

Advanced Materials and Chemical Analysis

  • Nonlinear Optical (NLO) Properties : Research on novel quinoline derivatives has explored their potential in nonlinear optical applications, which are crucial for developing new materials for photonic and optoelectronic devices (S. A. Halim et al., 2017).

properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c21-16-9-7-15(8-10-16)19-12-17(22-25-19)13-20(24)23-11-3-5-14-4-1-2-6-18(14)23/h1-2,4,6-10,12H,3,5,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANFWWHZPODJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CC3=NOC(=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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